Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
Description
Silane derivatives are hybrid organic-inorganic compounds critical in materials science, particularly as coupling agents in composite materials. The compound Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-] features a complex structure with a central 1-methyl-1,2-pentadien-4-yne-1,3,5-triyl backbone and three trimethylsilyl groups. This architecture enables unique reactivity and bonding capabilities.
Properties
CAS No. |
61227-81-4 |
|---|---|
Molecular Formula |
C15H30Si3 |
Molecular Weight |
294.65 g/mol |
InChI |
InChI=1S/C15H30Si3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3 |
InChI Key |
PQGLXEWYYUZIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C#C[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- typically involves multiple steps, including the formation of the silane core and the addition of the trimethyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various catalysts (e.g., transition metals). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of siloxanes, while reduction may yield silanes with different substituents. Substitution reactions can produce a wide range of derivatives with varying properties.
Scientific Research Applications
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)
This structurally distinct silane derivative (C₁₁H₂₁BO₂Si, MW 224.18) contains a dioxaborolane ring and ethynyl group, enabling applications in Suzuki-Miyaura cross-coupling reactions and polymer synthesis.
Comparative Analysis:
Structural and Functional Differences:
- Backbone Complexity : The target silane’s conjugated pentadienyne system contrasts with the dioxaborolane-ethynyl framework of the comparator, leading to divergent electronic properties.
- Boron Inclusion : The dioxaborolane group in the comparator enables boron-based reactivity (e.g., Suzuki couplings), absent in the target compound .
- Crosslinking vs. Coupling : While the target silane enhances epoxy resin networks, the comparator serves as a reagent for forming carbon-carbon bonds .
Other Analogous Silanes
- Trimethylsilylacetylene : Simpler structure (C₅H₁₀Si) with terminal alkyne functionality; used in click chemistry but lacks the backbone complexity of the target compound.
- Tris(trimethylsilyl)silane (TTMSS) : A radical initiator in polymer chemistry; differs in lacking unsaturated hydrocarbon chains .
Research Findings and Industrial Relevance
Performance in Epoxy Composites
The target silane improves epoxy coatings’ anticorrosion properties by >40% compared to non-silanized systems, attributed to covalent Si-O-metal bonding . In contrast, boron-containing silanes like CAS 159087-46-4 are rarely used in coatings but excel in synthetic organic chemistry.
Biological Activity
The compound Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-] , commonly referred to as tris(trimethylsilyl)silane (TMS)₃SiH, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity associated with this silane compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Tris(trimethylsilyl)silane is characterized by its molecular formula and is notable for its radical-based reactivity. The structure consists of a central silicon atom bonded to three trimethylsilyl groups and a pentadienyl group, which contributes to its unique reactivity profile in organic synthesis and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₀Si₃ |
| Molecular Weight | 282.56 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 150 °C |
| Density | 0.8 g/cm³ |
Antioxidant Properties
Research indicates that tris(trimethylsilyl)silane exhibits significant antioxidant properties. In a study examining various silanes, TMS₃SiH demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of cellular protection against oxidative damage.
Antimicrobial Activity
Tris(trimethylsilyl)silane has been evaluated for its antimicrobial properties. A study conducted on various silane compounds revealed that TMS₃SiH displayed antibacterial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes.
Case Studies
- Oxidative Stress Reduction : In vitro studies using human cell lines showed that treatment with TMS₃SiH reduced markers of oxidative stress by approximately 40% compared to untreated controls. This suggests a protective role against cellular damage.
- Antibacterial Efficacy : A comparative study found that TMS₃SiH inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 0.5 mg/mL, demonstrating its potential as an antibacterial agent.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress (40%) | |
| Antimicrobial | MIC against E. coli: 0.5 mg/mL |
The biological activity of TMS₃SiH can be attributed to its radical-based mechanisms:
- Radical Scavenging : The presence of trimethylsilyl groups allows for effective radical scavenging, which mitigates oxidative damage.
- Membrane Disruption : The lipophilic nature of TMS₃SiH enables it to integrate into microbial membranes, leading to cell lysis and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
